molecular formula C10H8ClNO2S B122797 6-Methylquinoline-8-sulfonyl chloride CAS No. 21863-51-4

6-Methylquinoline-8-sulfonyl chloride

Cat. No.: B122797
CAS No.: 21863-51-4
M. Wt: 241.69 g/mol
InChI Key: JZXUJBAZGSPYJP-UHFFFAOYSA-N
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Description

6-Methylquinoline-8-sulfonyl chloride is an organic compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Methylquinoline-8-sulfonyl chloride typically involves the following steps :

    Starting Material: The synthesis begins with 2-aminobenzenesulfonic acid.

    Catalytic Cyclization: This starting material undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent to form 3-methylquinoline-8-sulfonic acid.

    Chlorination: The 3-methylquinoline-8-sulfonic acid is then chlorinated using bis(trichloromethyl) carbonate as a chlorinating agent under the action of an organic base to yield 3-methylquinoline-8-sulfonyl chloride.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, cost-effective, and environmentally friendly, avoiding the generation of harmful gases .

Chemical Reactions Analysis

Types of Reactions

6-Methylquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

6-Methylquinoline-8-sulfonyl chloride has a wide range of applications in scientific research, including :

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is employed in the development of biochemical assays and as a reagent in proteomics research.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Methylquinoline-8-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom of the sulfonyl chloride more electrophilic .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylquinoline-8-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other quinoline derivatives. Its methyl group at the 6-position and sulfonyl chloride group at the 8-position make it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6-methylquinoline-8-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-8-3-2-4-12-10(8)9(6-7)15(11,13)14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXUJBAZGSPYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514897
Record name 6-Methylquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21863-51-4
Record name 6-Methylquinoline-8-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylquinoline-8-sulfonyl chloride
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